molecular formula C20H16F3N3O3 B3128673 Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate CAS No. 338966-14-6

Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate

Cat. No. B3128673
CAS RN: 338966-14-6
M. Wt: 403.4 g/mol
InChI Key: QHMCSXYBNCPNKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, a six-membered ring containing three nitrogen atoms, would likely be a key feature of the molecule’s structure. The trifluoromethyl group would add a degree of electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to undergo various reactions, including radical reactions . The ester group could also participate in reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate is utilized in various chemical transformations. For instance, it reacts with aromatic amines to produce substituted amino-3-methylmercapto-1,2,4-triazine-6-carboxylates, showcasing its reactive nature and adaptability in chemical synthesis (Cai, 1985).

Novel Compounds and Reactions

  • The compound's ability to undergo novel reactions, such as the Dimroth rearrangement, is highlighted in its synthesis from related triazolo[1,5-d]-1,2,4-triazine compounds, which is essential in the field of heterocyclic chemistry (Ezema et al., 2015).
  • It is also involved in the formation of various heterocyclic compounds like pyrazolo[5,1-c]triazines and triazoles, demonstrating its versatility in synthesizing diverse chemical structures (Ghozlan et al., 2014).

Regioselective Synthesis

  • The compound plays a critical role in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, where its specific structural features enable selective chemical reactions, an important aspect in medicinal chemistry and drug design (Ohsumi & Neunhoeffer, 1992).

Synthesis of Complex Molecules

  • It is foundational in the synthesis of complex molecules like 6-azapteridines and oxazinotriazines, which have potential applications in various fields, including pharmaceuticals and agrochemicals (Wamhoff & Tzanova, 2003).

Role in Antimicrobial Studies

  • In antimicrobial research, derivatives of ethyl 1,2,4-triazine-6-carboxylate have been synthesized and evaluated for their activity, indicating its relevance in the development of new antimicrobial agents (Fandaklı et al., 2012).

Structural Characterization

  • The compound is significant in structural chemistry, where its derivatives have been synthesized and characterized using various spectroscopic techniques, contributing to the understanding of molecular structures and properties (Lil, 2015).

Synthesis of Therapeutic Compounds

  • The compound has been used as a precursor in the synthesis of novel therapeutic agents, such as anti-tumor compounds, showcasing its potential in drug discovery and medicinal chemistry (Mohamed, 2021).

Innovative Reaction Mechanisms

  • The compound's derivatives have been part of studies exploring innovative reaction mechanisms, such as ANRORC rearrangement in organic synthesis, which is crucial for developing new synthetic methodologies (Ledenyova et al., 2018).

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-3-28-19(27)16-18(29-15-6-4-5-14(11-15)20(21,22)23)24-17(26-25-16)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCSXYBNCPNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate

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